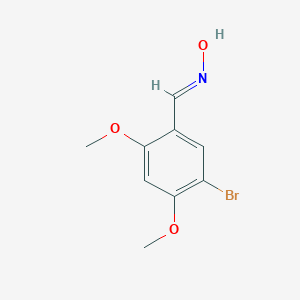

5-Bromo-2,4-dimethoxybenzaldehyde oxime

Description

5-Bromo-2,4-dimethoxybenzaldehyde oxime is a halogenated aromatic oxime derivative synthesized from its aldehyde precursor, 5-bromo-2,4-dimethoxybenzaldehyde. The compound features a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions on the benzene ring, with an oxime (-CH=N-OH) functional group. Its synthesis typically involves the bromination of dimethoxybenzaldehyde derivatives followed by oximation . Key physical properties include a melting point of 175–176°C (oxime form) and a molecular weight of 262.08 g/mol (aldehyde precursor: C₉H₉BrO₃) .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

(NE)-N-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-9(14-2)7(10)3-6(8)5-11-12/h3-5,12H,1-2H3/b11-5+ |

InChI Key |

YBMJHRFUPLUACU-VZUCSPMQSA-N |

SMILES |

COC1=CC(=C(C=C1C=NO)Br)OC |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=N/O)Br)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C=NO)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dimethoxybenzaldehyde | 130333-46-9 | C₉H₉BrO₃ | 245.07 | 135–136 (aldehyde) | Br (5), OMe (2,4) |

| 5-Bromo-2,3-dimethoxybenzaldehyde | 912771-34-7 | C₉H₉BrO₃ | 245.07 | 81–84 (aldehyde) | Br (5), OMe (2,3) |

| 4-Bromo-2,5-dimethoxybenzaldehyde | N/A | C₉H₉BrO₃ | 245.07 | Not reported | Br (4), OMe (2,5) |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | 51873-95-1 | C₈H₈BrNO₃ | 246.06 | Not reported | Br (3), OH (4), OMe (5) |

| 3-Bromobenzaldehyde oxime | 51873-95-1 | C₇H₆BrNO | 200.03 | Not reported | Br (3) |

Key Observations :

- Substituent Position Effects : The position of bromine and methoxy groups significantly impacts melting points and reactivity. For example, 5-bromo-2,3-dimethoxybenzaldehyde has a lower melting point (81–84°C) than its 2,4-isomer (135–136°C), likely due to differences in molecular symmetry and crystal packing .

Table 2: Reactivity in Oxidation and Coupling Reactions

Key Observations :

- Halogen Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing oxidation efficiency compared to fluorine, which is less destabilizing .

- Byproduct Formation: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes hydrodebromination under Pd-catalyzed coupling conditions, indicating lower stability than non-brominated analogs .

Key Observations :

- Safety Profile : Brominated oximes and aldehydes commonly carry irritant (Xi) hazard codes, requiring precautions like eye protection (S26) and protective clothing (S36) .

- Cost Variability : 5-Bromo-2,4-dimethoxybenzaldehyde is priced higher than 3,5-dibromo-4-methoxy analogs, likely due to synthetic complexity and demand in pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.